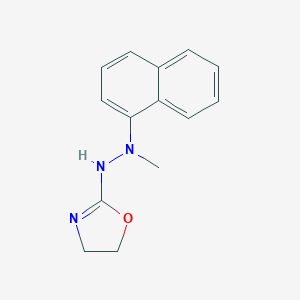
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
化学反応の分析
ジペロドンは、次のようなさまざまな化学反応を起こします。
酸化: ジペロドンは酸化されて対応する N-酸化物になります。
還元: ジペロドンの還元によってアミン誘導体が生成されます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アルコキシドなどの求核剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
ジペロドンは、幅広い科学研究に用いられています。
科学的研究の応用
Organic Synthesis
Hydrazines are pivotal in the synthesis of various organic compounds, including heterocycles. The compound can act as a nucleophile in diverse reactions, facilitating the formation of complex molecular architectures.
Key Reactions:
- Cyclization Reactions: The compound can participate in cyclization reactions with electrophiles such as nitrilimines and nitrile oxides, leading to the formation of novel heterocycles like s-tetrazines and oxadiazoles .
- Formation of Hydrazones: It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis .
Table 1: Summary of Organic Reactions Involving Hydrazine Derivatives
Medicinal Chemistry
Hydrazine derivatives have been explored for their potential therapeutic applications. The unique structural features of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- suggest possible uses in drug design.
Case Study: Anticancer Activity
- Recent studies have indicated that hydrazine derivatives exhibit cytotoxic properties against various cancer cell lines. The compound's ability to form stable complexes with biological targets enhances its potential as an anticancer agent .
Table 2: Biological Activities of Hydrazine Derivatives
| Compound Name | Activity Type | Targeted Cancer Type | Reference |
|---|---|---|---|
| Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl) | Anticancer | Various | |
| Other Hydrazine Derivatives | Antimicrobial | Bacterial Infections |
Materials Science
In materials science, hydrazine derivatives are utilized for their reducing properties and ability to form stable polymers.
Applications:
- Polymer Synthesis: The compound can be used as a monomer in polymerization reactions, leading to the development of new materials with tailored properties.
- Nanomaterials: Research indicates that hydrazine derivatives can assist in the synthesis of metal nanoparticles, which are essential for various applications including catalysis and electronics .
Table 3: Applications in Materials Science
作用機序
ジペロドンは、神経細胞膜のナトリウムチャネルを遮断することにより効果を発揮し、神経インパルスを開始および伝達することを阻害します . この作用により、影響を受けた部位の感覚が失われます。 分子標的は、脳内のナトリウムチャネルアルファサブユニット(タイプ I、II、III)です .
類似化合物との比較
生物活性
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-, also known by its CAS number 102570-92-3, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.
- Molecular Formula : C14H15N3O
- Molecular Weight : 241.29 g/mol
- Structure : The compound features a hydrazine moiety attached to a naphthalene ring and an oxazoline group, which may contribute to its biological activities.
Hydrazine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is not fully elucidated but can be inferred from related studies on hydrazine compounds:
- Enzyme Inhibition : Research indicates that hydrazines can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, structural analogs have shown moderate inhibition with IC50 values ranging from 27.04 µM to over 250 µM against various enzyme targets .
- Covalent Modification : Hydrazines have been described as covalent modifiers of proteins, particularly targeting active sites of flavoenzymes and other enzyme classes. This property allows them to selectively inhibit enzymes critical in metabolic pathways .
Antimicrobial Activity
Hydrazine derivatives have been screened for antimicrobial properties against various pathogens:
- Mycobacterium tuberculosis : Some derivatives demonstrated activity against drug-susceptible strains of M. tuberculosis, although the potency varied significantly with MIC values often exceeding 250 µM .
- Non-tuberculous Mycobacteria : Compounds derived from hydrazine structures have shown varying degrees of effectiveness against strains like Mycobacterium avium and M. kansasii, indicating potential for further development in treating mycobacterial infections .
Case Studies
Several studies highlight the biological relevance of hydrazine derivatives:
- Anticholinergic Activity : A study involving N-alkyl hydrazine derivatives found that certain compounds exhibited significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Cancer Research : Hydrazines have been investigated for their cytotoxic effects on cancer cell lines, with some exhibiting selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Data Summary
The following table summarizes key findings related to the biological activity of hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-:
| Biological Activity | Target Organism/Enzyme | IC50 Value (µM) | Notes |
|---|---|---|---|
| AChE Inhibition | Human Enzyme | 27.04 - 106.75 | Comparable to rivastigmine |
| BuChE Inhibition | Human Enzyme | 58.01 - 277.48 | Moderate inhibition observed |
| Antimycobacterial | M. tuberculosis | >250 | Limited solubility affected results |
| Antimycobacterial | M. kansasii | >250 | Some derivatives showed superior activity |
特性
CAS番号 |
102570-92-3 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC名 |
2-(2,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine |
InChI |
InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,14,16H,10H2,1H3 |
InChIキー |
MOTKQTNULHYRSS-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC2=CC=CC=C21)NC3=NCCO3 |
正規SMILES |
CN(C1=CC=CC2=CC=CC=C21)NC3N=CCO3 |
同義語 |
HYDRAZINE, 1-METHYL-1-(1-NAPHTHYL)-2-(2-OXAZOLINYL)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















